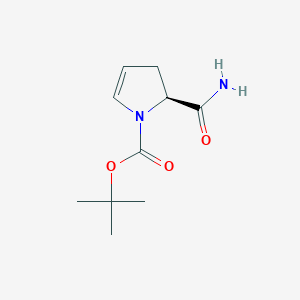

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4,6-7H,5H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKSDALJIXEHOP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433776 | |

| Record name | tert-Butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-38-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbene Reagent Generation

The foundational step in one patented method involves generating a carbene reagent through the reaction of zinc powder, cuprous bromide, and diiodomethane under inert conditions. A representative procedure (Example 1 of CN103724254A) employs:

-

Zinc powder : 1.25 mol

-

Cuprous bromide : 0.125 mol

-

Diiodomethane : 0.56 mol

-

Iodine : 0.6 mmol (initiator)

The reaction is initiated under nitrogen at 28–32°C, yielding a carbene species critical for subsequent cyclopropanation.

Cyclopropanation Reaction

The carbene reagent reacts with a bicyclic intermediate, (1S,3S,5S)-tert-butyl-3-formamyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, to form a cyclopropane ring. Key parameters include:

-

Temperature : 0–5°C during reagent addition

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Reaction time : 30 minutes post-addition

This step achieves a 95% conversion rate , with the cyclopropanated product isolated via filtration and solvent removal.

Oxidation and Functionalization

The cyclopropane intermediate undergoes oxidation using hydrogen peroxide (30%) in a water-THF mixture, followed by formylation and amidation to introduce the carbamoyl group. Final purification via silica gel chromatography yields the target compound with an 84% overall yield .

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary Utilization

The (S)-configuration is preserved using enantiomerically pure starting materials. For instance, tert-butyl (2S)-2-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate is hydrolyzed to the carbamoyl derivative under acidic conditions. This approach avoids racemization by maintaining the stereochemical integrity of the pyrrolidine ring.

Catalytic Asymmetric Methods

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Key Steps | Yield | Scalability |

|---|---|---|---|

| Zinc-Cu Carbene Insertion | Carbene generation, cyclopropanation | 84% | Industrial-scale feasible |

| Chiral Resolution | Hydrolysis of cyano precursor | 75–80% | Limited by precursor availability |

The zinc-mediated method offers superior yield and scalability, making it the industrial preference.

Reaction Condition Optimization

-

Temperature Control : Maintaining 28–32°C during carbene formation prevents side reactions.

-

Catalyst Loading : Iodine (0.5 mol%) initiates the zinc-copper reaction efficiently without byproducts.

-

Solvent Choice : THF enhances reagent solubility, whereas diethyl ether minimizes exothermicity.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

- Chemical Formula : C10H16N2O3

- Molecular Weight : 212.25 g/mol

- CAS Number : 709031-38-9

- Synonyms : N-Boc-2-carbamoyl-2,3-dihydro-1H-pyrrole

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Density | 0.980 g/mL at 25 °C |

| Refractive Index | 1.468 |

| Flash Point | 85 °C |

Medicinal Chemistry

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole has been investigated for its pharmacological properties. Its structure allows for the modulation of biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that (S)-Boc derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity allows for the introduction of functional groups that can be further modified.

Synthesis Pathway Example

A notable application includes the synthesis of substituted pyrroles through cyclization reactions. The compound can be used as a precursor in the formation of more complex molecules used in pharmaceuticals and agrochemicals .

Material Science

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole is also being explored for its potential uses in polymer chemistry. Its ability to form stable bonds with other materials makes it suitable for creating new polymeric materials with enhanced properties.

Application in Polymers

Studies have indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for developing advanced materials .

Summary of Research Findings

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

This property may improve its interaction with biological targets . In contrast, tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate has a hydroxymethyl group and a methoxyphenyl substituent, increasing steric bulk and lipophilicity. This makes it more suited for crossing lipid membranes in drug delivery.

Stereochemical Considerations :

- The (S)-configuration of the target compound ensures enantioselectivity in synthetic pathways, critical for producing optically pure pharmaceuticals. The (3s,4r)-configured analogue similarly leverages stereochemistry for selective bioactivity.

Stability and Reactivity :

- Both compounds contain a Boc group, which is hydrolytically labile under acidic conditions. However, the carbamoyl group in the target compound may confer greater stability in neutral or basic environments compared to the hydroxymethyl group in the analogue .

Applications :

- The target compound’s carbamoyl group is advantageous in forming peptide-like bonds, making it valuable for protease inhibitor development. The analogue with a methoxyphenyl group is more likely used in CNS drug candidates due to its lipophilic aromatic moiety.

Research Findings and Limitations

- Synthetic Utility : The Boc-protected carbamoyl group in this compound facilitates regioselective deprotection, enabling modular synthesis of complex molecules .

- Commercial Limitations : The discontinuation of the target compound highlights challenges in sourcing specialized chiral intermediates, necessitating alternative synthetic routes or analogues.

Biological Activity

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a chiral compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

IUPAC Name: tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate

Molecular Formula: CHNO

Molecular Weight: 212.25 g/mol

CAS Number: 709031-38-9

Purity: 97% .

The compound features a pyrrole ring, a carbamoyl group, and a tert-butyl ester. Its chirality is denoted by the (S)-configuration, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrole Ring: Achieved through a Paal-Knorr reaction involving a 1,4-dicarbonyl compound and ammonia or a primary amine under acidic conditions.

- Introduction of the Carbamoyl Group: Conducted via reaction with an isocyanate or carbamoyl chloride in the presence of a base.

- Esterification: The tert-butyl ester is formed using tert-butyl alcohol and an acid catalyst .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has been explored for its anticancer properties. Case studies reveal that it can inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrrole ring enhance cytotoxicity against these cell lines .

This compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition: The compound potentially acts as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate binding and catalysis.

- Receptor Modulation: It may also modulate receptor activity by interacting with specific receptors and altering signal transduction pathways .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the efficacy of various derivatives of pyrrole compounds against Acinetobacter baumannii and Pseudomonas aeruginosa. Among these, this compound displayed promising antibacterial properties .

Study on Anticancer Efficacy

In another study focusing on the anticancer potential of pyrrole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that compounds with similar structures could significantly reduce cell viability in vitro, highlighting their potential as anticancer agents .

Q & A

Q. What is the role of (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate in medicinal chemistry?

This compound serves as a chiral building block for synthesizing DPP-4 inhibitors like Saxagliptin, which modulate blood glucose levels in type 2 diabetes. Its stereocenter (S-configuration) ensures enantioselective binding to the DPP-4 enzyme, enhancing therapeutic specificity. The carbamoyl and tert-butyl groups contribute to both reactivity and steric stability, enabling precise structural modifications during drug development .

Q. How is this compound synthesized?

A common method involves reacting N-protected methylpyrrolamine with tert-butyl methacrylate under controlled conditions. Key steps include:

- Protection : Use of Boc (tert-butoxycarbonyl) to shield reactive amines.

- Carbamoylation : Introduction of the carbamoyl group via nucleophilic substitution.

- Steric Control : Optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to preserve stereochemical integrity . Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N-protected alkylation | 78–85 | ≥98 | High enantiomeric excess |

| Direct carbamoylation | 65–72 | 95 | Fewer steps |

Q. What analytical techniques validate its structural and stereochemical purity?

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemistry .

- NMR Spectroscopy : H and C NMR verify substituent positions and carbamoyl integration (e.g., δ 6.8–7.2 ppm for pyrrole protons) .

- Chiral HPLC : Quantifies enantiomeric excess (>99% for S-configuration) using cellulose-based columns .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

The tert-butyl group imposes steric hindrance, slowing undesired side reactions (e.g., over-alkylation), while the pyrrole ring’s electron-rich nature facilitates electrophilic substitutions. Computational studies (DFT) show:

- Electrophilic Sites : C-2 and C-5 positions on the pyrrole ring are most reactive.

- Steric Maps : Molecular dynamics simulations reveal restricted access to the carbamoyl group in bulky solvents .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Impurity Profiles : Unoptimized Boc deprotection steps generate byproducts.

- Methodology : Use design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent ratios). For example, fractional factorial designs can optimize iodination efficiency in related pyrrole derivatives (see Table 2 ) . Table 2 : Key Variables Affecting Iodination Yield

| Variable | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Reaction temperature | 20–25°C | +15–20 |

| Iodine stoichiometry | 1.1–1.3 eq | +10–12 |

| Solvent polarity | Low (e.g., DCM) | +8–10 |

Q. How is computational modeling applied to predict its stereochemical stability?

Density Functional Theory (DFT) evaluates conformational equilibria:

- Axial vs. Equatorial tert-butyl : Explicit solvent models (e.g., water) stabilize equatorial conformers due to hydrogen bonding, contradicting gas-phase predictions favoring axial positions .

- Transition States : Modeling nucleophilic acyl substitutions reveals activation barriers influenced by solvent dielectric constants .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Critical issues include:

- Purification : Chromatography bottlenecks; switch to crystallization-driven purification for >100 g batches.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in Suzuki-Miyaura couplings .

- Stability : Degradation via hydrolysis under acidic conditions; storage at −20°C in amber vials extends shelf life .

Methodological Guidance

- Contradiction Analysis : Use multivariate regression to deconvolute synergistic effects (e.g., temperature and solvent interactions) in low-yield reactions .

- Crystallography Workflow : Combine SHELXD (phasing) and SHELXL (refinement) for high-resolution structures. Validate using R-factor convergence (<5%) and electron density maps .

- Stereochemical Validation : Pair NOESY NMR with molecular docking to confirm bioactive conformers in enzyme binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.